

# A Technical Guide to the IUPAC Nomenclature of C<sub>9</sub>H<sub>10</sub>BrF Isomers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(3-Bromopropyl)-3-fluorobenzene

Cat. No.: B1340697

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the various structural isomers of the molecular formula C<sub>9</sub>H<sub>10</sub>BrF. A systematic approach to naming these compounds is crucial for unambiguous scientific communication, particularly in the fields of chemical synthesis, pharmacology, and materials science.

## Core Principles of IUPAC Nomenclature for Substituted Benzenes

The IUPAC system provides a standardized set of rules for naming organic compounds. For aromatic compounds like the isomers of C<sub>9</sub>H<sub>10</sub>BrF, the nomenclature is based on the benzene ring as the parent structure.

The key principles are as follows:

- **Parent Name:** For compounds with an alkyl substituent of six or fewer carbons, the parent name is "benzene".<sup>[1]</sup> If the alkyl group has more than six carbons, the compound is named as a phenyl-substituted alkane.<sup>[1][2]</sup> Given the C<sub>3</sub>H<sub>5</sub> alkyl group in C<sub>9</sub>H<sub>10</sub>BrF, "benzene" is the designated parent name.

- Identification of Substituents: The molecular formula  $C_9H_{10}BrF$  indicates the presence of a bromine atom (bromo), a fluorine atom (fluoro), and a  $C_3H_5$  alkyl group. This alkyl group can be either a propyl or an isopropyl group.
- Numbering of the Benzene Ring:
  - The substituents on the benzene ring are numbered to provide the lowest possible set of locants.<sup>[3]</sup>
  - If multiple numbering schemes result in the same lowest locant set, the substituents are then numbered based on alphabetical order.<sup>[3][4]</sup>
  - The substituents are listed alphabetically in the final name, regardless of their numerical position.<sup>[2][5]</sup>

## Major Isomeric Categories of $C_9H_{10}BrF$

The structural isomers of  $C_9H_{10}BrF$  primarily fall into two categories based on the structure of the  $C_3H_5$  alkyl substituent:

- Propylbenzene Derivatives: These isomers contain a straight-chain propyl group attached to the benzene ring.
- Isopropylbenzene (Cumene) Derivatives: These isomers feature a branched isopropyl group attached to the benzene ring.

Within each category, numerous positional isomers exist, defined by the relative positions of the bromo, fluoro, and alkyl groups on the benzene ring.

## Data Presentation: IUPAC Names of Representative $C_9H_{10}BrF$ Isomers

The following table summarizes the systematic IUPAC names for several possible isomers of  $C_9H_{10}BrF$ . The naming process prioritizes the lowest possible numbering for the substituents, followed by alphabetical order to break any ties.

Alkyl Group	Substituent Positions (Br, F, Alkyl)	Systematic IUPAC Name
Propyl	1-Bromo, 2-Fluoro, 4-Propyl	1-Bromo-2-fluoro-4-propylbenzene[6][7][8]
Propyl	1-Bromo, 3-Fluoro, 5-Propyl	1-Bromo-3-fluoro-5-propylbenzene
Propyl	2-Bromo, 1-Fluoro, 4-Propyl	2-Bromo-1-fluoro-4-propylbenzene
Propyl	4-Bromo, 1-Fluoro, 2-Propyl	4-Bromo-1-fluoro-2-propylbenzene
Isopropyl	1-Bromo, 2-Fluoro, 4-Isopropyl	1-Bromo-2-fluoro-4-isopropylbenzene
Isopropyl	2-Bromo, 4-Fluoro, 1-Isopropyl	2-Bromo-4-fluoro-1-isopropylbenzene
Isopropyl	4-Bromo, 2-Fluoro, 1-Isopropyl	4-Bromo-2-fluoro-1-isopropylbenzene

## Experimental Protocols for Structural Elucidation

While this guide focuses on nomenclature, the definitive identification of a specific C<sub>9</sub>H<sub>10</sub>BrF isomer requires experimental validation. The protocols for such characterization are fundamental in organic chemistry and drug development.

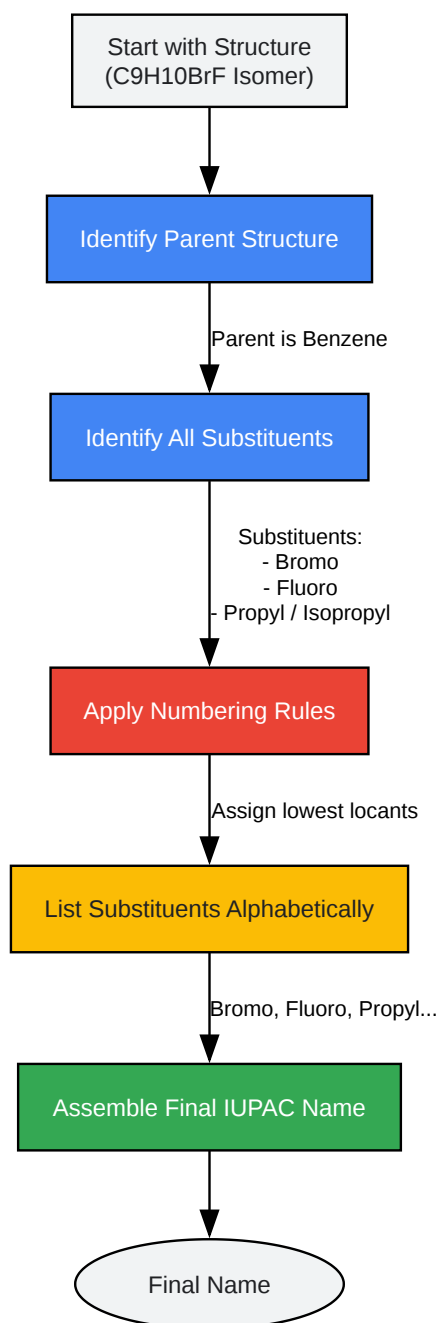
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The splitting patterns and chemical shifts are critical for determining the substitution pattern on the benzene ring and the structure of the alkyl group.
  - <sup>13</sup>C NMR: Reveals the number of non-equivalent carbon atoms in the molecule, aiding in the confirmation of the overall carbon skeleton.

- $^{19}\text{F}$  NMR: Is particularly useful for fluorine-containing compounds, providing a distinct signal for the fluorine atom and helping to pinpoint its location relative to other substituents through coupling.
- Mass Spectrometry (MS): Confirms the molecular weight (217.08 g/mol for  $\text{C}_9\text{H}_{10}\text{BrF}$ ) and provides fragmentation patterns that can offer clues about the compound's structure.<sup>[6]</sup>
- Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups and the substitution pattern on the aromatic ring based on the absorption bands in the fingerprint region.

The synthesis of a specific isomer, such as 1-bromo-2-fluoro-4-propylbenzene, would involve a multi-step reaction sequence, potentially utilizing techniques like electrophilic aromatic substitution (e.g., bromination, Friedel-Crafts acylation followed by reduction) and Sandmeyer reactions, with purification at each step using methods like column chromatography or distillation.

## Visualization of IUPAC Naming Workflow

The following diagram illustrates the logical process for determining the correct IUPAC name for an isomer of  $\text{C}_9\text{H}_{10}\text{BrF}$ .



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sarthaks.com [sarthaks.com]
- 3. organic chemistry - What is the numbering of substituted benzene derivatives according to IUPAC nomenclature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. ochem.weebly.com [ochem.weebly.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. 1-Bromo-2-fluoro-4-propylbenzene | C<sub>9</sub>H<sub>10</sub>BrF | CID 4286314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. cenmed.com [cenmed.com]
- To cite this document: BenchChem. [A Technical Guide to the IUPAC Nomenclature of C<sub>9</sub>H<sub>10</sub>BrF Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1340697#iupac-name-for-c9h10brf]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)